(S)-Auraptenol
Overview
Description
(S)-Auraptenol is a naturally occurring compound found in various citrus fruits. It belongs to the class of coumarins, which are known for their diverse biological activities. This compound has garnered significant attention due to its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Auraptenol typically involves the use of starting materials such as umbelliferone and prenyl bromide. The reaction is carried out under basic conditions, often using potassium carbonate as a base in an aprotic solvent like dimethylformamide (DMF). The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound can be achieved through the extraction from natural sources, such as citrus peels, followed by purification using chromatographic techniques. Alternatively, large-scale synthesis can be performed using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(S)-Auraptenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form auraptene, a compound with enhanced biological activity.
Reduction: Reduction of this compound can yield dihydroauraptenol.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reactions are typically carried out in the presence of bases like potassium carbonate or sodium hydroxide.
Major Products
Auraptene: Formed through oxidation.
Dihydroauraptenol: Formed through reduction.
Various derivatives: Formed through substitution reactions.
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of other bioactive compounds.
Biology: Studied for its role in modulating biological pathways and its potential as a natural pesticide.
Medicine: Investigated for its anti-inflammatory, antioxidant, and anticancer properties. It has shown promise in inhibiting the growth of cancer cells and reducing inflammation.
Industry: Utilized in the formulation of natural health products and cosmetics due to its beneficial properties.
Mechanism of Action
The mechanism of action of (S)-Auraptenol involves its interaction with various molecular targets and pathways:
Anti-inflammatory: It inhibits the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase-2 (COX-2).
Antioxidant: It scavenges free radicals and enhances the activity of antioxidant enzymes.
Anticancer: It induces apoptosis in cancer cells by modulating signaling pathways, such as the PI3K/Akt pathway.
Comparison with Similar Compounds
Similar Compounds
Umbelliferone: A precursor in the synthesis of (S)-Auraptenol, known for its antioxidant properties.
Auraptene: An oxidized form of this compound with enhanced biological activity.
Dihydroauraptenol: A reduced form of this compound with similar biological properties.
Uniqueness
This compound stands out due to its specific stereochemistry, which contributes to its unique biological activities. Its ability to undergo various chemical transformations also makes it a versatile compound for further research and development.
Properties
IUPAC Name |
8-(2-hydroxy-3-methylbut-3-enyl)-7-methoxychromen-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O4/c1-9(2)12(16)8-11-13(18-3)6-4-10-5-7-14(17)19-15(10)11/h4-7,12,16H,1,8H2,2-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQSRYWNOKPJENY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(CC1=C(C=CC2=C1OC(=O)C=C2)OC)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00537563 | |
Record name | 8-(2-Hydroxy-3-methylbut-3-en-1-yl)-7-methoxy-2H-1-benzopyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00537563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | (S)-Auraptenol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030854 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
51559-35-4, 1221-43-8 | |
Record name | 8-(2-Hydroxy-3-methylbut-3-en-1-yl)-7-methoxy-2H-1-benzopyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00537563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-Auraptenol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030854 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
109 - 110 °C | |
Record name | (S)-Auraptenol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030854 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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